1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is a heterocyclic compound that features a silicon atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- typically involves the reaction of a phenyl-substituted silane with an appropriate dihydrobenzoxasilin precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free microwave irradiation have been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the silicon atom.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperature control to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized benzoxasilin compounds .
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and resins
Wirkmechanismus
The mechanism by which 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound’s structure can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: This compound shares a similar heterocyclic structure but contains nitrogen instead of silicon.
3,4-Dihydro-2H-1,3-benzoxazine: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
877773-93-8 |
---|---|
Molekularformel |
C16H18OSi |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
3,3-dimethyl-1-phenyl-1,4-dihydro-2,3-benzoxasiline |
InChI |
InChI=1S/C16H18OSi/c1-18(2)12-14-10-6-7-11-15(14)16(17-18)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
InChI-Schlüssel |
QSMNDCAYTUCZLF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC2=CC=CC=C2C(O1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.